2,2',3,5,6,6'-Hexachlorobiphenyl
Overview
Description
2,2',3,5,6,6'-Hexachlorobiphenyl, also known as HCB, is a polychlorinated biphenyl (PCB) compound, which is a synthetic organic pollutant. HCB is a colorless, odorless, and tasteless solid that is extremely stable and can persist in the environment for long periods of time. It is a persistent organic pollutant (POP) that has been found to accumulate in the environment, and can be found in the air, water, and soil. HCB has been linked to a number of adverse health effects, including endocrine disruption, reproductive toxicity, neurotoxicity, and immune system impairment.
Scientific Research Applications
Metabolism and Excretion
- Metabolism in Rats : A study by Kato, McKinney, and Matthews (1980) investigated the metabolism of symmetrical hexachlorobiphenyl isomers, including 2,2',3,5,6,6'-Hexachlorobiphenyl in rats. They found that these isomers, especially those without vicinal unsubstituted carbon atoms, were metabolized and excreted slowly. In contrast, isomers with vicinal unsubstituted carbon atoms showed rapid metabolism and excretion. This study suggests that the rate of metabolism depends on the position of chlorine substitution rather than its degree (Kato, McKinney, & Matthews, 1980).
Degradation and Analysis
- Degradation in Biotic Matrices : Turrio-Baldassarri et al. (1997) reported that 2,2',3,5,6,6'-Hexachlorobiphenyl is one of the more readily degradable congeners in several biotic matrices. Their research also suggested that the ratio of this congener to another hexachlorobiphenyl could serve as a degradational and analytical indicator in various matrices (Turrio-Baldassarri et al., 1997).
Environmental Impact
- Photodegradation in Environmental Conditions : Hutzinger, Safe, and Zitko (1972) investigated the photodegradation of chlorobiphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl. Their research indicated that photolytic degradation could be a significant environmental breakdown route for chlorobiphenyls, with implications for environmental stability and pollution control (Hutzinger, Safe, & Zitko, 1972).
Molecular and Chemical Properties
- Solubility in Supercritical Fluids : Anitescu and Tavlarides (1999) examined the solubility of polychlorinated biphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide. Their findings contribute to understanding the chemical properties of these compounds under various conditions, which can have implications in environmental sciences and engineering (Anitescu & Tavlarides, 1999).
Toxicity and Health Effects
- Toxicity Analysis using Molecular Descriptors : Eddy (2020) conducted a study to correlate the toxicity of polychlorinated biphenyls, including 2,2',3,5,6,6'-Hexachlorobiphenyl, with molecular descriptors. This research helps in understanding the toxicological aspects of these compounds, which is crucial for environmental health and safety assessments (Eddy, 2020).
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODVDBWNVQLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867526 | |
Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,6,6'-Hexachlorobiphenyl | |
CAS RN |
68194-09-2 | |
Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,6,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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